(S)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chiral compound that serves as a key intermediate in the synthesis of solifenacin, a drug used to treat overactive bladder. [ [] ] It belongs to the class of tetrahydroisoquinolines, a group of organic compounds known for their diverse biological activities. Its role in scientific research primarily involves its use as a building block for the synthesis of various biologically active compounds, particularly pharmaceuticals like solifenacin.
This compound is derived from the isoquinoline structural framework, which is characterized by a bicyclic aromatic system. The specific classification of (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate falls within the category of alkaloids, particularly due to its nitrogen-containing heterocyclic structure. The IUPAC name for this compound is ethyl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate, and its CAS number is 180468-42-2 .
The synthesis of (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves several key steps:
Technical Parameters:
The molecular structure of (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can be described as follows:
The compound's structure can be represented using various chemical notation systems such as InChI and SMILES:
(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate participates in various chemical reactions that are crucial for its applications:
The reactivity of this compound is influenced by its functional groups and stereochemistry, allowing it to serve as a versatile intermediate in organic synthesis .
The mechanism of action for (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate primarily relates to its role as an inhibitor of certain enzymes:
Studies have shown that modifications to the molecular structure can significantly alter the inhibitory potency against these enzymes, highlighting the importance of structure–activity relationships in drug design .
The physical and chemical properties of (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate are summarized below:
Property | Value |
---|---|
Molecular Weight | 281.35 g/mol |
Density | Approximately 1.1 g/cm³ |
Boiling Point | 412.2 ± 44 °C at 760 mmHg |
Flash Point | 203.1 ± 28 °C |
Solubility | Soluble in organic solvents like ethanol . |
These properties are crucial for understanding how the compound behaves under various conditions and its suitability for different applications.
(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific applications:
The compound is systematically named as ethyl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate according to IUPAC conventions. This name specifies three critical structural features:
Structural characterization confirms a fused bicyclic system with the phenyl ring at C1 adopting a pseudo-axial orientation in the lowest-energy conformation. The ester group adopts an s-cis conformation relative to the C=N bond, facilitating conjugation with the nitrogen lone pair [2] [8].
Table 1: Key Structural Identifiers
Identifier | Value |
---|---|
Empirical Formula | C₁₈H₁₉NO₂ |
SMILES Notation | O=C(OCC)N1C@@HC3=CC=CC=C3CC1 |
InChI Key | DKKVDRQVNMALLN-QGZVFWFLSA-N |
This compound holds the CAS Registry Number 180468-42-2, a unique identifier critical for regulatory and sourcing purposes. Its molecular formula C₁₈H₁₉NO₂ (molecular weight: 281.35 g/mol) was confirmed through high-resolution mass spectrometry, showing an exact mass of 281.1416 [3] [8]. Elemental composition analysis reveals:
The molecular weight exhibits minor variations across sources (281.35 in PubChem vs. 281.349 in vendor data) due to differences in atomic mass calculation methodologies [1] [3].
The (S)-configuration at C1 is pharmacologically mandatory for its role as an intermediate in synthesizing solifenacin succinate, a muscarinic receptor antagonist used for overactive bladder therapy. The stereocenter controls:
Crystallographic studies show the (S)-configuration forces the C1-phenyl ring perpendicular to the isoquinoline plane, minimizing steric clash with the ethylene bridge. This conformation is conserved in the final Active Pharmaceutical Ingredient (API) .
The (R)-enantiomer (CAS 180468-41-1) is a diastereoisomeric impurity with distinct physicochemical and biological properties:
Table 2: Enantiomeric Comparison
Property | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
Specific Rotation | +23.5° (c=1, CHCl₃) | -23.2° (c=1, CHCl₃) |
Synthetic Utility | Solifenacin precursor | Pharmacologically inactive |
Chromatographic Retention | 12.8 min (Chiralcel OD-H column) | 14.2 min (Chiralcel OD-H column) |
Commercial Availability | Multiple suppliers (e.g., Molkem, LGC) | Limited (e.g., Synthonix Corporation) |
The enantiomers are separable via chiral HPLC using polysaccharide-based columns but exhibit identical spectroscopic profiles (NMR, IR) in achiral environments. Regulatory guidelines require controlling (R)-isomer levels to <0.15% in active pharmaceutical ingredients (APIs) due to potential inhibitory effects on metabolic pathways [4] [5] [8].
Synthetic Challenges:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7